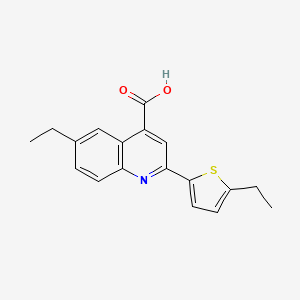

6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

Description

Historical Context of Thiophene-Substituted Quinoline Derivatives

The convergence of quinoline and thiophene chemistry traces its origins to late 19th-century heterocyclic synthesis breakthroughs. Quinoline itself was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, while thiophene's discovery followed in 1882 through Viktor Meyer's investigations of benzene impurities. The strategic fusion of these systems gained momentum in the 1960s with the recognition that thiophene's electron-rich π-system could modulate quinoline's electronic properties, enhancing binding to biological targets. Early work focused on antimalarial applications, exemplified by chloroquine-thiophene hybrids, but the 1990s saw a paradigm shift toward kinase inhibition and materials science applications.

A pivotal milestone emerged in 2003 with the crystal structure determination of thiophene-quinoline conjugates, revealing planar configurations conducive to intercalation and π-π stacking interactions. This structural insight catalyzed the development of derivatives like 6-ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, where alkyl substituents enhance lipid solubility while the carboxylic acid group enables salt formation for improved bioavailability.

Position in Contemporary Research

Current investigations position this compound at the intersection of medicinal chemistry and functional materials. In oncology, its capacity to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase (IC50 = 0.49 µM) stems from the thiophene moiety's ability to occupy the ATP-binding pocket while the quinoline system stabilizes hydrophobic interactions. Parallel research in energy storage demonstrates its electropolymerization into conjugated microporous polymers with specific capacitances exceeding 400 F/g, attributed to the extended π-conjugation between quinoline and thiophene units.

The compound's dual functionality is further evidenced by its role as a precursor in metal-organic framework (MOF) synthesis. Coordination with transition metals like ruthenium(III) yields crystalline networks with pore diameters >10 Å, suitable for gas storage applications. These multidisciplinary applications underscore its status as a benchmark compound in structure-activity relationship (SAR) studies of polyheterocyclic systems.

Structural Framework and Relevance in Heterocyclic Chemistry

The molecular architecture (C18H17NO2S, MW 311.39 Da) features three distinct regions:

- Quinoline Core : The bicyclic system provides rigidity and planar geometry, facilitating π-stacking with biological targets.

- Ethyl Substituents : At C6 of quinoline and C5 of thiophene, these groups enhance lipophilicity (logP = 5.65) and influence crystal packing through van der Waals interactions.

- Carboxylic Acid Moiety : Enables hydrogen bonding (PSA = 50 Ų) and salt formation, critical for solubility modulation.

Crystallographic studies (monoclinic C2/c space group, a = 17.109 Å, b = 8.3119 Å, c = 19.7949 Å) reveal a hydrogen-bonded dimeric structure stabilized by O-H···N interactions between carboxylic acid groups and quinoline nitrogens. This supramolecular arrangement enhances thermal stability, with decomposition temperatures >250°C, making it suitable for high-temperature polymer applications.

Scientific Interest and Research Trajectory

Three emerging research directions dominate the compound's investigation:

- Targeted Cancer Therapies : As a dual FGFR-3/mTOR inhibitor, it overcomes resistance mechanisms in tyrosine kinase inhibitor therapies. Recent patents highlight derivatives with sub-micromolar IC50 values against PI3K-α and mTOR.

- Conductive Polymers : Electropolymerized films exhibit narrow bandgaps (1.8–2.2 eV) and high charge carrier mobilities (10−3 cm²/V·s), enabling applications in organic photovoltaics.

- Antimicrobial Agents : Structural analogs show ≥16-fold enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to ciprofloxacin, likely through DNA gyrase binding.

Ongoing structure optimization focuses on replacing the ethyl groups with fluorinated alkyl chains to improve blood-brain barrier penetration, while computational studies (DFT, molecular docking) model interactions with KRAS G12C mutants—a key oncology target. These efforts cement the compound's role as a multifunctional template in 21st-century chemical research.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H17NO2S | |

| Molecular Weight | 311.39 g/mol | |

| logP | 5.65 | |

| Rotatable Bonds | 4 | |

| Hydrogen Bond Donors | 1 | |

| Crystal System | Monoclinic | |

| Space Group | C2/c |

Table 2: Biological Activity Profile

| Target | IC50/EC50 | Application | Source |

|---|---|---|---|

| EGFR Tyrosine Kinase | 0.49 µM | Anticancer | |

| PI3K-α | <1 µM | Antiproliferative | |

| MRSA DNA Gyrase | 2.1 µg/mL | Antimicrobial | |

| Polymer Capacitance | 412 F/g | Energy Storage |

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-3-11-5-7-15-13(9-11)14(18(20)21)10-16(19-15)17-8-6-12(4-2)22-17/h5-10H,3-4H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXMGOSMBLWCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid typically involves the condensation of substituted o-aminoacetophenone derivatives with enolisable ketones. This reaction is catalyzed by molecular iodine in ethanol, combining iodine and silica gel under solvent-free conditions . Other methods include the use of nano zinc oxide as a mild, non-volatile, non-corrosive, and efficient catalyst, providing regiospecific synthesis under solvent-free conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These include microwave-assisted synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, nano zinc oxide, and various acids and bases. Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of ionic liquids .

Major Products Formed

Major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of quinoline-4-carboxylic acid, including 6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, have shown effectiveness against several bacterial strains. For instance, studies have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties : Quinoline derivatives are noted for their anticancer potential. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, revealing promising results. Specifically, it has shown selective activity against lung cancer (H460) and colon cancer (HT-29) cell lines with low IC50 values .

- Anti-HIV Activity : Preliminary studies suggest that certain quinoline derivatives exhibit anti-HIV properties. The synthesized compounds have been tested for their effectiveness against HIV integrase, showing potential as antiviral agents .

Table 1: Synthesis Methods Overview

| Methodology | Description | Yield |

|---|---|---|

| Condensation Reaction | Involves the reaction of substituted o-aminoacetophenone with thiophene derivatives in the presence of a base. | High |

| Reflux Conditions | Conducted under reflux with potassium hydroxide in ethanol as solvent. | Moderate |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to enhance reaction rates and yields. | High |

These methods demonstrate varying efficiencies and yields, with microwave-assisted synthesis often providing higher yields in shorter reaction times.

Case Study 1: Antimicrobial Evaluation

A study conducted by DB Patel et al. assessed the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, highlighting its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of quinoline derivatives were evaluated against multiple cancer cell lines. The study found that this compound selectively inhibited the growth of H460 and HT-29 cells, suggesting its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (electron-withdrawing) at the 6-position (e.g., ) reduces electron density in the quinoline core compared to ethyl or methoxy (electron-donating) groups, affecting redox properties in materials science.

- Aryl vs. Heteroaryl Groups : Thiophene derivatives (e.g., ) introduce sulfur heteroatoms, enabling π-π stacking interactions distinct from phenyl-substituted analogues.

- Biological Activity : Methoxy and ethyl groups at the 6-position correlate with P-glycoprotein inhibition (e.g., ), while fluorophenyl substituents enhance antimicrobial potency .

Material Science

- Organic Electronics: The conjugated quinoline core in 6-chloro-2-(4-ethoxyphenyl) derivatives facilitates electron-rich interactions, useful in organic semiconductors .

- Chemical Modifications : The carboxylic acid group enables derivatization into amides or esters for tailored material properties .

Physicochemical Properties

- Solubility : Ethyl and thiophene substituents (e.g., ) increase lipophilicity, reducing aqueous solubility but enhancing organic solvent compatibility (e.g., chloroform, DMSO) .

- Stability : Carboxylic acid derivatives are generally stable under ambient conditions but may require protection from moisture for long-term storage .

Biological Activity

6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid is a quinoline derivative with emerging interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₇NO₂S

- Molecular Weight : 311.4 g/mol

- LogP : 5.65 (indicating lipophilicity)

These properties suggest a suitable profile for interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of substituted o-aminoacetophenone derivatives with enolisable ketones, often catalyzed by molecular iodine in ethanol under solvent-free conditions. This approach highlights the compound's accessibility for further biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity towards these targets can modulate various cellular pathways, leading to therapeutic effects. The exact mechanism remains under investigation but is believed to involve:

- Inhibition of Enzymatic Activity : Similar quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression.

- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, influencing cell proliferation and survival.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activities. For instance, studies on related compounds have demonstrated their effectiveness against various cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer) and HCT116 (colorectal cancer).

- IC₅₀ Values : Some derivatives showed IC₅₀ values ranging from 7.7 to 14.2 µg/ml, comparable to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

Quinoline derivatives are also explored for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against a range of pathogens.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing quinoline-4-carboxylic acid derivatives, such as 6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves:

- Condensation reactions : Ethyl-substituted thiophene derivatives are condensed with quinoline precursors under acidic or basic conditions. For example, nucleophilic substitution reactions (e.g., using sodium methoxide) can introduce thiophene groups at the quinoline’s 2-position .

- Oxidation/Reduction : Post-condensation functionalization may include oxidation (e.g., potassium permanganate for quinone formation) or reduction (e.g., sodium borohydride for alcohol intermediates) to modify substituents .

- Hydrolysis : Ethyl ester intermediates are hydrolyzed to carboxylic acids using NaOH in methanol, as demonstrated in similar quinoline syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves regiochemistry and confirms substituent positions (e.g., 4-carboxylic acid group orientation) .

- NMR spectroscopy : and NMR identify ethyl and thiophene substituents (e.g., ethyl group splitting patterns at δ ~1.3–1.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for : 313.11 g/mol) .

Q. How is the biological activity of quinoline-4-carboxylic acid derivatives screened in preclinical studies?

- Methodological Answer :

- In vitro assays : Anti-microbial activity is tested via broth microdilution (MIC values) or enzyme inhibition assays (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .

- Cellular uptake studies : Fluorescence tagging (e.g., using dansyl derivatives) evaluates membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Temperature control : Boiling diphenyl ether (15 min, 60% yield) enhances cyclization efficiency in quinoline ring formation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for Suzuki coupling) improve cross-coupling of thiophene and quinoline moieties .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates during substitution reactions .

Q. What strategies address contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer :

- Structural-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing ethyl with methyl groups) clarifies contributions to activity .

- Meta-analysis : Cross-referencing datasets from crystallography (e.g., steric hindrance from ethyl groups ) and enzymatic assays identifies steric/electronic drivers of activity .

Q. How is regioselectivity achieved in substitution reactions at the quinoline core?

- Methodological Answer :

- Directing groups : The 4-carboxylic acid group directs electrophilic substitution to the 6-position via resonance effects .

- Microwave-assisted synthesis : Enhances regioselectivity in thiophene coupling (e.g., 90°C for 3 h, 99% yield) by reducing side reactions .

Q. What analytical methods are used to quantify trace impurities in synthesized batches of this compound?

- Methodological Answer :

- HPLC-DAD : Reversed-phase C18 columns with UV detection (λ = 254 nm) separate and quantify unreacted thiophene precursors .

- LC-MS : Identifies byproducts (e.g., ethyl ester intermediates) with ppm-level sensitivity .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.